

Experimental Data on Robinin's Bioactivity

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Compound Focus: Robinin

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The following table summarizes key quantitative findings from recent experimental studies on **robinin's** effects. Please note that this data comes from individual laboratory studies and has not been confirmed by a cross-laboratory validation.

Study Focus	Experimental Model	Key Quantitative Findings	Proposed Mechanism of Action
Cardioprotective Effects [1]	Hypercholesterolemic (HC) rats with myocardial ischemia/reperfusion injury (MI/RI)	Robinin administration (50 mg/kg) increased LVDP and reduced LVEDP ; increased expression of Akt ; reduced levels of Fyn and GSK3β , activating Nrf2 anti-oxidative function [1].	Modulates the Akt/GSK3β/Fyn pathway , leading to activation of the Nrf2 antioxidant response [1].
Nephroprotective Effects [2]	Aldicarb-induced renal toxicity in rats	Robinin treatment (20 mg/kg) significantly downregulated expression of inflammatory markers: RAGE (~63%) , HMGB1 (~70%) , TLR4 (~84%) , NF-κB (~86%) , TNF-α (~85%) ; restored levels of antioxidant	Attenuates oxidative stress and inflammation by suppressing the TLR4/MyD88/NF-κB and HMGB1/RAGE/NF-κB signaling pathways [2].

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		enzymes (SOD, CAT, GSH); improved renal function tests (creatinine, BUN) [2].	

Experimental Protocols from Key Studies

Here are the detailed methodologies from the studies cited above, which provide a blueprint for how these experiments on **robinin** are conducted.

- **Cardioprotective Study Protocol [1]:**

- **Animal Model:** Male Sprague-Dawley rats (8-10 weeks old) were used. Hypercholesterolemia (HC) was induced by feeding a diet containing 2% cholesterol and 0.5% sodium cholate for eight weeks [1].
- **Treatment: Robinin** (50 mg/kg body weight) was administered for the last two weeks of the cholesterol diet [1].
- **MI/RI Induction and Assessment:** After the treatment period, ventricular myocytes were isolated. Left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP) were recorded during the perfusion process to assess cardiac function [1].
- **Molecular Analysis:** The expression levels of key proteins (Akt, GSK3 β , Fyn, Nrf2) were analyzed. Molecular docking and MD simulation studies were also employed to investigate **robinin**'s interaction with proteins like NQO1, Nrf-2, HO-1, GSK-3 β , and Akt [1].

- **Nephroprotective Study Protocol [2]:**

- **Animal Model:** Male albino rats (13-14 weeks old) were used. Renal toxicity was induced by administering aldicarb (ALD) at a dose of 0.5 mg/kg body weight for 28 days [2].
- **Treatment: Robinin** (20 mg/kg body weight) was administered concurrently with aldicarb for 28 days [2].
- **Sample Collection and Analysis:** Kidney tissue and blood samples were collected. Renal function tests (creatinine, Blood Urea Nitrogen - BUN) were performed on serum. Oxidative stress markers (SOD, CAT, GSH, MDA) and the expression of genes related to inflammation and apoptosis were analyzed in kidney tissue [2].
- **Histopathological Examination:** Kidney tissues were examined for histological changes to visually assess the protective effects of **robinin** [2].

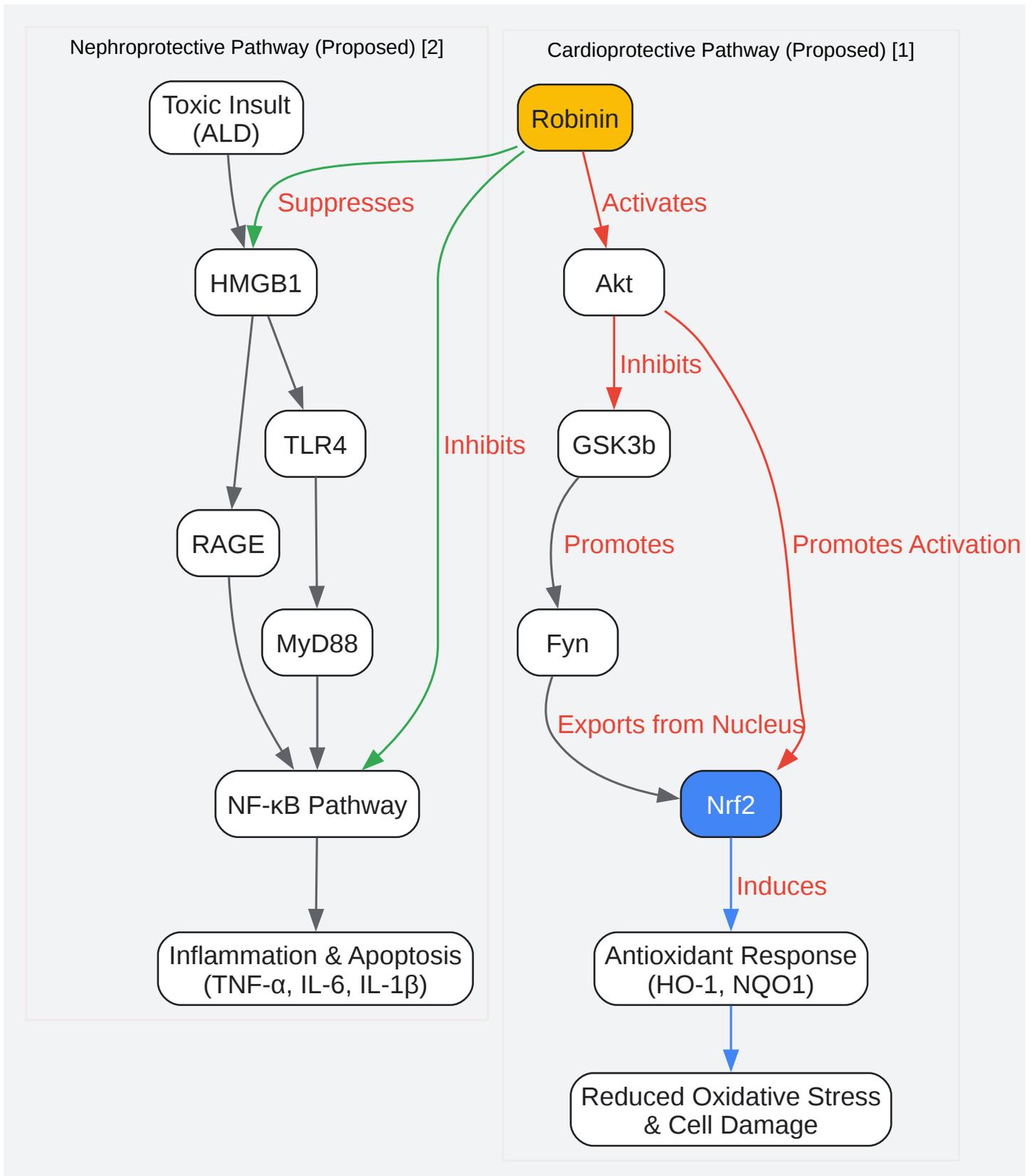
A Model for Cross-Laboratory Validation

While a cross-laboratory validation for **robinin** itself is not published, the process for the anticancer drug **lenvatinib** provides an excellent reference model for how such a study is structured [3]. This can inform future validation work on **robinin**.

- **Objective:** To ensure that lenvatinib concentration data from different labs and clinical trials are comparable [3].
- **Methodology:**
 - **Multiple Laboratories & Methods:** Five laboratories developed seven slightly different liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods for detecting lenvatinib in human plasma [3].
 - **Initial Validation:** Each lab first validated its own method to ensure it met predefined accuracy and precision criteria [3].
 - **Cross-Validation Phase:** A central lab prepared quality control (QC) samples and clinical study samples with blinded concentrations. These were sent to all participating labs for analysis using their respective validated methods [3].
 - **Data Comparison:** The results from all labs were statistically compared. The cross-validation was considered successful because the accuracy of QC samples was within $\pm 15.3\%$ and the percentage bias for clinical samples was within $\pm 11.6\%$ across all labs [3].

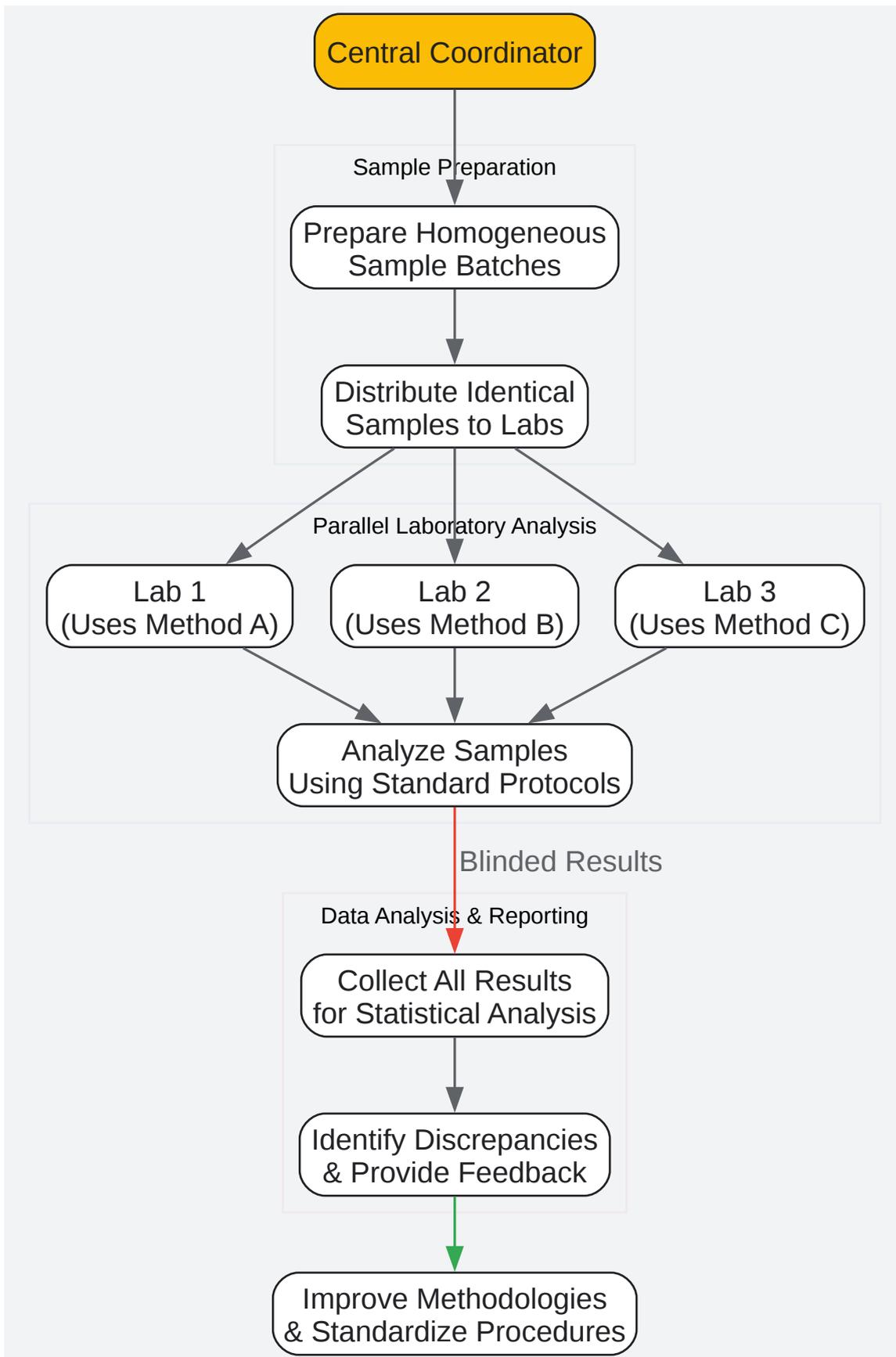
Signaling Pathway and Validation Workflow

Based on the information from the search results, here are visual diagrams of the key signaling pathway and the cross-laboratory validation process.



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Robinin's Proposed Mechanisms of Action



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Cross-Laboratory Validation Workflow

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References

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2. Nephroprotective potential of robinin to counteract aldicarb ... [sciencedirect.com]
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